molecular formula C20H10BrN3O6 B11533863 (9E)-9-(4-bromobenzylidene)-2,4,7-trinitro-9H-fluorene

(9E)-9-(4-bromobenzylidene)-2,4,7-trinitro-9H-fluorene

Cat. No.: B11533863
M. Wt: 468.2 g/mol
InChI Key: MOVQFGJKLXATEJ-FRKPEAEDSA-N
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Description

(9E)-9-(4-bromobenzylidene)-2,4,7-trinitro-9H-fluorene is a synthetic organic compound characterized by its complex structure, which includes a fluorene core substituted with nitro groups and a bromobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9E)-9-(4-bromobenzylidene)-2,4,7-trinitro-9H-fluorene typically involves a multi-step process:

    Nitration of Fluorene: The starting material, fluorene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 4, and 7 positions.

    Bromination of Benzaldehyde: Benzaldehyde is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromobenzaldehyde.

    Condensation Reaction: The final step involves a condensation reaction between 2,4,7-trinitrofluorene and 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the desired product.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The nitro groups in this compound can undergo reduction reactions to form amino groups.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (9E)-9-(4-bromobenzylidene)-2,4,7-trinitro-9H-fluorene is not fully understood. its biological activity may be related to its ability to interact with cellular targets such as tubulin, leading to disruption of microtubule dynamics and inhibition of cell proliferation . The nitro groups and bromobenzylidene moiety may also play a role in its interaction with molecular targets.

Comparison with Similar Compounds

  • (9E)-9-(4-chlorobenzylidene)-2,4,7-trinitro-9H-fluorene
  • (9E)-9-(4-methylbenzylidene)-2,4,7-trinitro-9H-fluorene
  • (9E)-9-(4-methoxybenzylidene)-2,4,7-trinitro-9H-fluorene

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the benzylidene moiety (e.g., bromine, chlorine, methyl, methoxy).
  • Chemical Properties: These differences can affect the compound’s reactivity, solubility, and biological activity.
  • Biological Activity: The presence of different substituents can lead to variations in biological activity, making each compound unique in its potential applications.

Properties

Molecular Formula

C20H10BrN3O6

Molecular Weight

468.2 g/mol

IUPAC Name

(9E)-9-[(4-bromophenyl)methylidene]-2,4,7-trinitrofluorene

InChI

InChI=1S/C20H10BrN3O6/c21-12-3-1-11(2-4-12)7-16-17-8-13(22(25)26)5-6-15(17)20-18(16)9-14(23(27)28)10-19(20)24(29)30/h1-10H/b16-7+

InChI Key

MOVQFGJKLXATEJ-FRKPEAEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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